Terephthalic acid, phenyl propyl ester

Description

Overview of Terephthalic Acid as a Fundamental Chemical Building Block

Terephthalic acid (TPA), systematically named benzene-1,4-dicarboxylic acid, is an organic compound with the chemical formula C₆H₄(COOH)₂. chemicalbook.com It is a white, crystalline solid that sublimes at high temperatures rather than melting. chemicalbook.com Structurally, it is a dicarboxylic acid featuring a central benzene (B151609) ring to which two carboxyl groups are attached at para positions (positions 1 and 4). penpet.com This symmetrical structure is key to its function as a monomer in the production of linear polymers. penpet.com

Virtually the entire global production of terephthalic acid is dedicated to its role as a precursor for polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgchemicalbook.com PET is a ubiquitous material used in the manufacturing of plastic bottles, packaging, and synthetic fibers for clothing. wikipedia.orgchemicalbook.com The rigidity of the aromatic ring in the TPA molecule imparts significant stiffness, strength, and thermal stability to the resulting polymers. Beyond PET, terephthalic acid is also a crucial component in the synthesis of other engineering polymers like polybutylene terephthalate (PBT) and polytrimethylene terephthalate (PTT), as well as certain polyamides and plasticizers like dioctyl terephthalate. wikipedia.orgchemicalbook.com Its importance as a high-volume commodity chemical underscores its status as a fundamental building block in the chemical industry. chemicalbook.com

Significance of Esterification in Aromatic Dicarboxylic Acid Derivatives

Esterification is a chemical reaction that forms an ester as the product, typically from the reaction of a carboxylic acid and an alcohol. chempedia.info In the context of aromatic dicarboxylic acids like terephthalic acid, this reaction is of paramount importance as it is the primary method for converting the acid into its more versatile and processable derivatives. The direct esterification of terephthalic acid with a diol, such as ethylene (B1197577) glycol, is a condensation reaction that forms the ester linkages of a polyester (B1180765) chain, with water as a byproduct. xometry.comresearchgate.net

The significance of esterification lies in its ability to modify the properties of the parent acid, transforming the high-melting and poorly soluble terephthalic acid into a wide array of esters with tailored characteristics. chemicalbook.com For instance, the reaction of TPA with short-chain diols produces high-molecular-weight polymers like PET, which are known for their mechanical strength and clarity. ugent.be Conversely, esterification with longer-chain or branched alcohols can yield monomeric or oligomeric esters that function as plasticizers, which are additives used to increase the flexibility and workability of polymers like polyvinyl chloride (PVC). nih.gov The choice of alcohol and reaction conditions allows for precise control over the final properties of the terephthalate ester, making esterification a critical tool for developing materials for a vast range of applications. ugent.be

Contextualization of Phenyl Propyl Esters within Terephthalate Chemistry

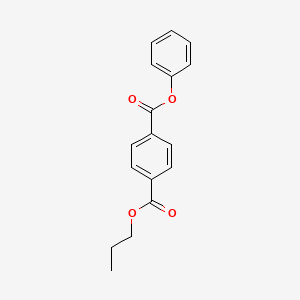

"Terephthalic acid, phenyl propyl ester" is an aromatic ester derived from the formal condensation of terephthalic acid with both a phenyl group and a propyl group. Its structure suggests a diester of terephthalic acid where one carboxyl group is esterified with phenol (B47542) and the other with propanol (B110389), or a monoester with a more complex alcohol. More specifically, the identified compound with CAS number 63663-16-1 is 4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate. smolecule.com

This particular ester fits into the broader category of terephthalates that can be used as specialty plasticizers or as intermediates in chemical synthesis. smolecule.com While large-scale polymers like PET are formed from diols, smaller, non-polymeric esters are created using monohydric alcohols. The presence of both an aromatic (phenyl) and an aliphatic (propyl) group in the ester moieties suggests a compound with properties that are intermediate between purely aromatic and purely aliphatic esters. Aromatic groups in plasticizers generally enhance compatibility with aromatic polymers and contribute to the flexibility of the final product, while the aliphatic chain length can influence volatility and low-temperature performance. nih.gov Compounds like "this compound" are therefore part of a diverse family of terephthalate derivatives designed to meet specific performance requirements in materials science, distinct from the high-molecular-weight polymers that dominate terephthalic acid consumption. smolecule.com

Below are the key identification and property details for this compound:

| Property | Value |

| CAS Number | 63663-16-1 |

| IUPAC Name | 4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

| InChI Key | SWCRBLYVGHEMHS-UHFFFAOYSA-N |

Historical Development of Terephthalic Acid Derivatives Research

The journey of terephthalic acid and its derivatives began in 1846 when the French chemist Amédée Cailliot first isolated the acid from turpentine. wikipedia.org For nearly a century, it remained a chemical curiosity with no significant applications. The impetus for research into its derivatives came with the pioneering work on synthetic polymers in the early 20th century.

The story of polyester, the most significant derivative of terephthalic acid, started in the late 1920s and 1930s with the work of Wallace Carothers at DuPont. qualitynylonrope.comwikipedia.org While Carothers successfully synthesized aliphatic polyesters, his primary focus shifted to polyamides, leading to the invention of nylon. qualitynylonrope.com The critical breakthrough for aromatic polyesters occurred in the United Kingdom. In 1941, British scientists John Rex Whinfield and James Tennant Dickson, working at the Calico Printers' Association, patented polyethylene terephthalate (PET), which they created by reacting terephthalic acid with ethylene glycol. xometry.comqualitynylonrope.comthoughtco.com

Following this discovery, Imperial Chemical Industries (ICI) began producing the first polyester fiber, Terylene, in 1941. thoughtco.com In 1946, DuPont purchased the U.S. rights from ICI and subsequently commercialized its own polyester fiber as Dacron and polyester film as Mylar. xometry.comqualitynylonrope.com Terephthalic acid only became industrially important after World War II, with production methods evolving from nitric acid oxidation of p-xylene (B151628) to more efficient catalytic air oxidation processes. wikipedia.org The 1970s saw a rapid expansion of the polyester industry, cementing the role of terephthalic acid derivatives as indispensable materials in the modern world. qualitynylonrope.com

A timeline of these key developments is presented below:

| Year | Milestone |

| 1846 | Terephthalic acid first isolated by Amédée Cailliot. wikipedia.org |

| 1926 | Wallace Carothers begins research on synthetic polymers, including polyesters, at DuPont. qualitynylonrope.com |

| 1941 | John Whinfield and James Dickson patent polyethylene terephthalate (PET). qualitynylonrope.comthoughtco.com |

| 1941 | Imperial Chemical Industries (ICI) creates the first polyester fiber, Terylene. thoughtco.com |

| 1946 | DuPont purchases the U.S. rights for PET from ICI. qualitynylonrope.comwikipedia.org |

| Post-WWII | Terephthalic acid becomes industrially significant with improved production methods. wikipedia.org |

| 1950s | DuPont commercializes Dacron fiber and Mylar film. xometry.comqualitynylonrope.com |

| 1970s | The polyester industry undergoes rapid global expansion. qualitynylonrope.com |

Structure

3D Structure

Properties

CAS No. |

63663-16-1 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C17H16O4/c1-2-12-20-16(18)13-8-10-14(11-9-13)17(19)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |

InChI Key |

SWCRBLYVGHEMHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for Terephthalic Acid, Phenyl Propyl Ester

Direct Esterification Approaches

Direct esterification involves the reaction of terephthalic acid with phenyl propanol (B110389). This process typically requires a catalyst to proceed at a reasonable rate and often involves the removal of water to drive the equilibrium towards the formation of the ester product.

Acid-Catalyzed Esterification of Terephthalic Acid with Phenyl Propanol

The classic method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. monash.edusmolecule.com In this case, terephthalic acid reacts with phenyl propanol. The reaction is reversible, and the removal of water, often by azeotropic distillation, is necessary to achieve high yields.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

Titanium Tetrachloride-Assisted Direct Esterification Protocols

Titanium tetrachloride (TiCl₄) has been demonstrated as an effective coupling reagent for the direct, one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions. mdpi.comnih.gov This method avoids the need for strong bases and can produce carboxylic esters in high purity and yields. nih.gov The reaction is efficient with primary alcohols like phenyl propanol. mdpi.comnih.gov

The proposed mechanism suggests that TiCl₄, a strong Lewis acid, interacts with the carboxylic acid to form an adduct. mdpi.comdntb.gov.ua This adduct activates the carboxylic acid for nucleophilic acyl substitution. The alcohol can then directly attack this activated intermediate to form the ester. mdpi.com Alternatively, the initial adduct may react with a chloride ion to form an acid chloride in situ, which then reacts with the alcohol to yield the ester. mdpi.com The versatility of titanium compounds also extends to their use as catalysts in various esterification and transesterification reactions on an industrial scale. monash.edu

Esterification using Carbodiimide Coupling Reagents (e.g., DCC/DMAP)

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly useful for sensitive substrates. organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

The mechanism begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species is not prone to the side reactions that can affect the O-acylisourea and reacts rapidly with the alcohol to produce the desired ester and dicyclohexylurea (DCU), a stable urea (B33335) byproduct. organic-chemistry.orgwikipedia.org The addition of DMAP is crucial for accelerating the reaction and suppressing the formation of N-acylurea byproducts, which can occur through a slow acyl migration in the absence of a potent nucleophile. organic-chemistry.orgorganic-chemistry.org This method is advantageous for its mild reaction conditions, typically at room temperature, and its ability to esterify even sterically demanding and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org

| Method | Key Reagents | General Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Terephthalic Acid, Phenyl Propanol, Strong Acid (e.g., H₂SO₄) | Heat, Azeotropic removal of water | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Titanium Tetrachloride-Assisted | Terephthalic Acid, Phenyl Propanol, TiCl₄ | Mild, neutral conditions | High purity and yields, no need for bases | Stoichiometric use of TiCl₄ can be required |

| DCC/DMAP Coupling | Terephthalic Acid, Phenyl Propanol, DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, good for sensitive substrates | Formation of DCU byproduct, cost of reagents |

Transesterification Pathways

Transesterification is an alternative route to synthesize Terephthalic acid, phenyl propyl ester, which involves the reaction of a terephthalate (B1205515) ester with phenyl propanol. This method can be advantageous as the starting terephthalate esters, such as dimethyl terephthalate (DMT), are often readily available.

From Terephthalate Esters to Phenyl Propyl Terephthalate

Transesterification involves the exchange of the alcohol group of an ester with another alcohol. smolecule.com For the synthesis of this compound, a common starting material is dimethyl terephthalate (DMT). The reaction of DMT with phenyl propanol, in the presence of a suitable catalyst, results in the formation of the desired ester and methanol (B129727) as a byproduct. google.comgoogle.com The removal of methanol from the reaction mixture is essential to shift the equilibrium towards the product side. scispace.com This process is particularly useful for recycling scrap terephthalate polyesters like polyethylene (B3416737) terephthalate (PET). google.comgoogle.com

Catalytic Systems for Transesterification Reactions

A variety of catalysts can be employed for transesterification reactions. Organometallic compounds, particularly those based on titanium, zirconium, tin, antimony, and zinc, are widely used on an industrial scale. monash.edu For instance, zinc acetate (B1210297) and tetrabutyl titanate have been studied for the transesterification of DMT. scispace.commdpi.com Tin-based catalysts like stannous oxalate (B1200264) are also effective. google.comgoogle.com

The reaction temperatures for transesterification are typically high, often ranging from 160°C to 260°C. google.comgoogle.com The choice of catalyst can influence the reaction rate and selectivity. For example, zinc-modified hydrotalcites have been shown to be selective and reusable catalysts for the transesterification of DMT with ethylene (B1197577) glycol.

In addition to metal-based catalysts, solid basic catalysts such as zinc oxide, magnesium oxide, and hydrotalcites have garnered interest as heterogeneous catalysts for transesterification. mdpi.com Alkali metal carbonates, hydroxides, and alkoxides are also effective catalysts for the transesterification of DMT.

| Catalyst Type | Examples | Typical Reaction Temperature | Key Features |

| Organometallic Compounds | Titanium alkoxides, Zinc acetate, Stannous oxalate | 160-260 °C | Widely used in industry, effective for various esters |

| Solid Basic Catalysts | Zinc oxide, Magnesium oxide, Hydrotalcites | Variable | Heterogeneous, potentially reusable |

| Alkali Metal Compounds | Potassium carbonate, Sodium methoxide | Variable | Effective for DMT transesterification |

Derivatization from Terephthaloyl Chloride

The synthesis of esters from acyl chlorides is a fundamental and highly efficient method in organic chemistry. Utilizing terephthaloyl chloride, the di-acyl chloride of terephthalic acid, provides a highly reactive precursor for the formation of terephthalate diesters, including the phenyl propyl derivative.

Reaction of Terephthaloyl Chloride with Phenyl Propanol

The synthesis of this compound from terephthaloyl chloride and 3-phenyl-1-propanol (B195566) proceeds via a nucleophilic acyl substitution reaction. In this process, the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The stoichiometry of the reaction is crucial; two equivalents of 3-phenyl-1-propanol are required to react with one equivalent of terephthaloyl chloride to produce the diester. The reaction is generally exothermic and proceeds readily at or below room temperature. The choice of solvent is important to ensure the solubility of the reactants; common solvents include ethers like diethyl ether or tetrahydrofuran (B95107) (THF), or chlorinated solvents such as dichloromethane.

C₆H₄(COCl)₂ + 2 HO(CH₂)₃C₆H₅ → C₆H₄(COO(CH₂)₃C₆H₅)₂ + 2 HCl

This method is highly favored due to the high reactivity of terephthaloyl chloride, which allows the reaction to proceed under mild conditions and often results in high yields of the desired ester. wikipedia.org

Investigation of Reaction Kinetics and Yield Optimization

While specific kinetic data for the reaction between terephthaloyl chloride and 3-phenyl-1-propanol is not extensively documented in the literature, the kinetics can be inferred from similar systems and general principles of nucleophilic acyl substitution. The reaction is typically fast, with the rate being dependent on several factors including reactant concentration, temperature, solvent polarity, and the nature of the base used.

Studies on the hydrolysis of terephthaloyl chloride, a competing reaction in the presence of water, show that it is a very fast process, with half-lives on the order of minutes even at 0°C. researchgate.netnih.gov This underscores the high reactivity of the acyl chloride functional groups and suggests that the esterification reaction with an alcohol would also be rapid. The reaction is expected to be first-order with respect to both terephthaloyl chloride and 3-phenyl-1-propanol.

Optimization of the reaction yield involves carefully controlling the reaction conditions to favor the formation of the ester over side reactions. Key parameters for optimization include:

Stoichiometry: Using a slight excess of the alcohol can help ensure complete conversion of the more valuable terephthaloyl chloride.

Temperature: Lower temperatures can increase selectivity and minimize side reactions, although this may decrease the reaction rate.

Base: The choice and amount of base are critical. A stoichiometric amount of a non-nucleophilic base is required to effectively scavenge the HCl produced.

Solvent: An inert, anhydrous solvent is essential to prevent hydrolysis of the terephthaloyl chloride.

Purity of Reactants: The absence of water is crucial to prevent the formation of terephthalic acid, which can complicate purification.

| Parameter | Condition | Rationale for Yield Optimization |

|---|---|---|

| Temperature | 0°C to Room Temperature | Minimizes potential side reactions and decomposition while maintaining a sufficient reaction rate. |

| Reactant Ratio (Alcohol:Acyl Chloride) | 2.1 : 1 | A slight excess of the alcohol ensures complete consumption of the highly reactive terephthaloyl chloride. |

| Solvent | Anhydrous Dichloromethane or THF | Ensures reactants are in solution and prevents the competing hydrolysis reaction. |

| Base | Pyridine or Triethylamine | Effectively neutralizes the HCl byproduct, driving the equilibrium towards product formation. |

Green Chemistry Approaches to Ester Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles are increasingly being applied to ester synthesis. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and utilize renewable resources and catalysts.

Biocatalytic Esterification Methods

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are widely used for the esterification of various carboxylic acids and alcohols. mdpi.com

In a biocatalytic approach to synthesizing this compound, the direct esterification of terephthalic acid with 3-phenyl-1-propanol would be catalyzed by an immobilized lipase. These reactions are often performed in a solvent-free medium or in a non-polar organic solvent to minimize enzyme denaturation and facilitate product recovery. mdpi.com A key challenge in the direct esterification of terephthalic acid is its low solubility in many organic solvents. rsc.org

The primary advantages of biocatalysis include:

High Selectivity: Enzymes can differentiate between similar functional groups, leading to fewer byproducts.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Compatibility: Enzymes are non-toxic and biodegradable.

However, challenges such as the high cost of enzymes, longer reaction times, and the need to remove water to drive the reaction equilibrium can be drawbacks. mdpi.com

Solvent-Free or Environmentally Benign Solvent Systems

A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. For the synthesis of terephthalate esters, several alternative systems have been explored.

Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) is the ideal scenario from a green chemistry perspective. This can be achieved in the direct esterification of terephthalic acid by heating the reactants together, often under vacuum to remove the water byproduct. This approach, however, may require high temperatures, which can lead to side reactions, and is often limited by the poor miscibility and high melting point of terephthalic acid. researchgate.netresearchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. They have negligible vapor pressure, reducing air pollution, and can often be recycled. Certain ionic liquids have been shown to be effective media for esterification reactions. nih.gov

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and its solvating properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.

| Solvent System | Advantages | Disadvantages |

|---|---|---|

| Solvent-Free (Neat) | No solvent waste, high atom economy. researchgate.net | Requires high temperatures, potential for side reactions, limited by reactant solubility. rsc.org |

| Ionic Liquids | Low volatility, potential for catalyst/solvent recycling. nih.gov | High cost, potential toxicity, can be difficult to separate from products. |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable properties, easy product separation. | Requires high-pressure equipment, limited solvating power for polar substrates. |

Mechanistic Studies of Ester Bond Formation

The formation of the ester bond in this compound can be understood through well-established reaction mechanisms. The specific mechanism depends on the starting materials used.

From Terephthaloyl Chloride (Nucleophilic Acyl Substitution): This reaction follows a classic two-step addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-phenyl-1-propanol attacks the electrophilic carbonyl carbon of terephthaloyl chloride. This breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. A base then deprotonates the oxonium ion formed on the ester to yield the final product and the salt of the base.

From Terephthalic Acid (Fischer Esterification): The direct, acid-catalyzed esterification of terephthalic acid with 3-phenyl-1-propanol follows the Fischer esterification mechanism.

Protonation of Carbonyl: The carboxylic acid is first activated by protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄). This makes the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: The alcohol (3-phenyl-1-propanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a good leaving group (water). youtube.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product. youtube.com

All steps in the Fischer esterification are reversible, and the reaction is driven to completion by removing water as it is formed.

Advanced Spectroscopic and Structural Characterization of Terephthalic Acid, Phenyl Propyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Terephthalic acid, phenyl propyl ester, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the terephthalate (B1205515) and phenyl rings, as well as the aliphatic protons of the propyl chain.

The protons on the central terephthalate ring are expected to appear as a singlet due to the symmetrical substitution pattern, typically in the downfield region around 8.1 ppm, a characteristic chemical shift for protons on a benzene (B151609) ring flanked by two electron-withdrawing ester groups. The protons of the phenyl ester group will present a more complex pattern, likely appearing as multiplets in the range of 7.1 to 7.5 ppm, reflecting the different chemical environments and spin-spin coupling interactions.

The propyl group will give rise to three distinct signals. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.3 ppm. The central methylene protons (-CH₂-) of the propyl chain would likely resonate as a sextet around 1.8 ppm, being coupled to the adjacent methylene and methyl protons. The terminal methyl protons (-CH₃) are expected to appear as a triplet in the most upfield region, around 1.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Terephthalate Aromatic (4H) | ~ 8.1 | Singlet |

| Phenyl Aromatic (5H) | ~ 7.1 - 7.5 | Multiplet |

| Propyl O-CH₂ - (2H) | ~ 4.3 | Triplet |

| Propyl -CH₂ - (2H) | ~ 1.8 | Sextet |

| Propyl -CH₃ (3H) | ~ 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons.

The two equivalent carbonyl carbons of the terephthalate moiety are predicted to resonate at approximately 165 ppm. The quaternary carbons of the terephthalate ring to which the ester groups are attached would appear around 134 ppm, while the protonated aromatic carbons of this ring are expected at about 129 ppm.

The carbons of the phenyl ester group will show a set of signals in the aromatic region (121-151 ppm). The ipso-carbon (the carbon directly attached to the ester oxygen) is anticipated around 151 ppm, with the other phenyl carbons appearing at distinct chemical shifts based on their positions relative to the ester group.

In the aliphatic region, the methylene carbon of the propyl group bonded to the ester oxygen (O-CH₂) is expected around 67 ppm. The central methylene carbon (-CH₂-) would likely appear at approximately 22 ppm, and the terminal methyl carbon (-CH₃) is predicted to be the most shielded, with a chemical shift around 10 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C =O) | ~ 165 |

| Terephthalate Aromatic (C -C=O) | ~ 134 |

| Terephthalate Aromatic (-C H=) | ~ 129 |

| Phenyl Aromatic (C -O) | ~ 151 |

| Phenyl Aromatic (-C H=) | ~ 121 - 129 |

| Propyl O-C H₂- | ~ 67 |

| Propyl -C H₂- | ~ 22 |

| Propyl -C H₃ | ~ 10 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the propyl chain. Cross-peaks would be observed between the O-CH₂ protons (~4.3 ppm) and the central -CH₂- protons (~1.8 ppm), and between the central -CH₂- protons (~1.8 ppm) and the terminal -CH₃ protons (~1.0 ppm). This confirms the three-carbon aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as listed in the tables above. For example, a cross-peak would be seen between the proton signal at ~4.3 ppm and the carbon signal at ~67 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between different functional groups. Key expected HMBC correlations would include:

A correlation from the terephthalate aromatic protons (~8.1 ppm) to the carbonyl carbons (~165 ppm), confirming the attachment of the protons to the ring containing the ester groups.

Correlations from the O-CH₂ protons of the propyl group (~4.3 ppm) to the carbonyl carbon of the terephthalate moiety (~165 ppm), confirming the ester linkage.

Correlations from the protons of the phenyl ring to the carbonyl carbon, establishing the phenyl ester linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional groups and the aromatic rings.

A very strong and prominent absorption band is anticipated in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl groups. The presence of two ester groups and conjugation with the aromatic ring will influence the exact position and shape of this band. The C-O stretching vibrations of the ester linkages are expected to produce strong bands in the 1250-1300 cm⁻¹ region.

The aromatic nature of the molecule will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl group are expected to be observed in the 2850-2960 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1250 - 1300 | Strong |

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary vibrational information to FT-IR. For this compound, the Raman spectrum would also show characteristic bands for the aromatic and ester functionalities. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1600 cm⁻¹. The carbonyl stretching vibration would also be visible, though its intensity can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its fragments can be identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds such as terephthalate esters. ub.eduscispace.com In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M+). The spectrum also displays a unique fragmentation pattern that serves as a "fingerprint" for the molecule, which can be compared against spectral libraries for identification. jmchemsci.com GC-MS is widely employed for the determination of phthalates and related esters in various samples. ub.edu The technique's ability to isolate compounds at different retention times allows for their precise diagnosis by determining their composition and molecular weight. jmchemsci.com

Table 1: Typical GC-MS Parameters for Terephthalate Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Injector Temperature | 280-310°C |

| Column | Capillary column (e.g., HP-5MS, DB-5) |

| Oven Temperature Program | Initial temp 60°C, ramped to 320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

For compounds that are non-volatile or thermally fragile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ub.edu This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which minimizes fragmentation and preserves the molecular ion, making it ideal for molecular weight determination. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides further structural information by selecting a specific ion (often the molecular ion) and subjecting it to fragmentation. ub.edu High-Resolution Mass Spectrometry (HRMS), often coupled with LC (e.g., LC-QTOF-MS), allows for the determination of the exact mass of a molecule with high precision. nih.gov This accuracy enables the calculation of the elemental formula, providing a high degree of confidence in the compound's identification. chemrxiv.org HRMS is increasingly used in non-targeted analysis to screen for and identify previously unknown metabolites or degradation products of compounds like terephthalates. nih.gov

Table 2: Common LC-MS Configurations for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with additives like formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap, FT-ICR |

Fragmentation Pathway Analysis of Phenyl Propyl Terephthalate

The fragmentation of this compound in a mass spectrometer provides valuable structural information. In electron ionization (EI-MS), the initial molecular ion can undergo a series of bond cleavages to produce characteristic fragment ions.

A primary fragmentation would be the cleavage of the ester bond, leading to ions representing the terephthaloyl group and the phenylpropoxy group. Further fragmentation of the phenylpropyl chain would also be expected. In ESI-MS/MS, characteristic fragments of phthalate (B1215562) and terephthalate structures are often observed, such as the deprotonated benzoate (B1203000) ion at m/z 121.0295 in negative ion mode for related metabolites. nih.gov

Table 3: Plausible Mass Fragments of Phenyl Propyl Terephthalate (C₁₇H₁₆O₄, MW: 284.31)

| Proposed Fragment Ion | Formula | m/z (Nominal Mass) | Possible Origin |

|---|---|---|---|

| [M - OCH₂CH₂CH₂C₆H₅]⁺ | C₈H₅O₃⁺ | 149 | Loss of the phenylpropoxy radical |

| [C₆H₄(COOH)₂]⁺˙ | C₈H₆O₄⁺˙ | 166 | Terephthalic acid molecular ion (from in-source hydrolysis) |

| [C₆H₅CH₂CH₂CH₂]⁺ | C₉H₁₁⁺ | 119 | Phenylpropyl cation |

| [C₆H₅CH₂]⁺ | C₇H₇⁺ | 91 | Tropylium ion (rearrangement of benzyl (B1604629) cation) |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl cation |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is an essential technique for investigating the crystalline structure of solid materials. amazonaws.com It provides detailed information on the atomic arrangement within a crystal lattice, allowing for the determination of unit cell dimensions, crystal symmetry, and the degree of crystallinity. amazonaws.comiucr.org

For terephthalate derivatives, particularly polymers like polyethylene (B3416737) terephthalate (PET), XRD is widely used to characterize their semi-crystalline nature. The analysis of diffraction patterns reveals sharp peaks corresponding to the crystalline domains and broad halos representing the amorphous regions. From these patterns, the percentage of crystalline material can be calculated. amazonaws.com

While a specific crystal structure for this compound is not published, XRD analysis would be the definitive method to determine its solid-state structure. The analysis would reveal how the molecules pack in the solid state, including intermolecular distances and orientations of the phenyl and terephthaloyl groups. As an example of the data obtained for a related material, the crystal structure of PET has been determined to be triclinic. semanticscholar.org

Table 4: Example of Crystal Structure Data from XRD for Polyethylene Terephthalate (PET)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Unit Cell Parameter 'a' | 4.56 Å |

| Unit Cell Parameter 'b' | 5.94 Å |

| Unit Cell Parameter 'c' | 10.75 Å |

| Unit Cell Angle 'α' | 98.5° |

| Unit Cell Angle 'β' | 118° |

| Unit Cell Angle 'γ' | 112° |

| Crystalline Density | 1.455 g/cm³ |

Data is for the related polymer PET and serves as an illustration of the information obtainable from XRD analysis. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. In molecules like this compound, the primary chromophores responsible for UV absorption are the benzene rings and the carbonyl groups of the ester functions.

Table 5: UV Absorption Maxima for Terephthalic Acid

| Absorption Maximum (λmax) | Associated Electronic Transition |

|---|---|

| ~190 nm | π → π |

| ~241 nm | π → π |

| ~285 nm | π → π* |

Data based on the spectrum of the parent terephthalic acid. sielc.comsielc.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, the most relevant techniques would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information on the thermal stability and decomposition temperature of the compound. For terephthalate-based polyesters, thermal decomposition typically occurs at high temperatures. For example, the decomposition of PET begins around 330-390°C. mdpi.com TGA would determine the temperature at which this compound begins to degrade, providing insight into its stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). researchgate.net For a crystalline compound like this compound, DSC would show a sharp endothermic peak at its melting point. The enthalpy of fusion (ΔHm), which is the energy required to melt the solid, can also be calculated from this peak.

Table 6: Example Thermal Properties of Related Terephthalate Compounds

| Compound | Melting Point (Tm) | Decomposition Temperature (Td) | Technique |

|---|---|---|---|

| Poly(butylene terephthalate) (PBT) | ~225°C | >350°C | DSC, TGA |

| Poly(p-phenylene terephthalate) | >600°C (melts into nematic phase) | N/A | DSC |

| Polyethylene Terephthalate (PET) | ~260°C | ~390°C (initial) | DSC, TGA |

Data for related polymers illustrates the typical range of thermal properties for terephthalates. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies3.6.2. Differential Scanning Calorimetry (DSC) for Phase Transitions

While general information exists for the thermal analysis of related compounds such as terephthalic acid and various polymers or other esters derived from it, the strict requirement to focus solely on "this compound" prevents the inclusion of this data as it would not be scientifically accurate for the specified compound.

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical investigations, it has been determined that there is a notable absence of specific published research focusing solely on the chemical compound “this compound” within the requested analytical frameworks.

While extensive literature exists on the computational analysis of the parent molecule, terephthalic acid, and its various other derivatives, studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Non-Linear Optical (NLO) properties prediction, or Molecular Mechanics (MM3) and Molecular Dynamics simulations specifically for the phenyl propyl ester variant could not be located.

The available research provides a solid theoretical foundation for these computational methods and demonstrates their application to structurally similar compounds. For instance, DFT studies on terephthalic acid have elucidated its electronic structure and reactivity, and molecular simulations have explored the supramolecular growth of terephthalic acid on various substrates. However, this information is not directly transferable to the specific ester requested.

Computational and Theoretical Investigations of Terephthalic Acid, Phenyl Propyl Ester

Molecular Mechanics (MM3) and Molecular Dynamics Simulations

Intermolecular Interactions and Packing

Hirshfeld surface analysis, a common computational tool, is frequently employed to visualize and quantify intermolecular contacts in molecular crystals. researchgate.netmdpi.com For terephthalic acid, phenyl propyl ester, this analysis would likely highlight the significance of C-H···O interactions, where the hydrogen atoms of the phenyl and propyl groups interact with the oxygen atoms of the ester's carbonyl groups. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Type of Interaction | Interacting Groups | Expected Contribution to Packing Stability |

|---|---|---|

| C-H···O Hydrogen Bonds | Phenyl/Propyl C-H and Carbonyl O | Significant |

| π-π Stacking | Benzene (B151609) ring of terephthalate (B1205515) and Phenyl ring of propyl ester | Significant |

| van der Waals Forces | Alkyl chain of propyl group | Moderate |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the terephthalate ring and the phenyl group, as well as distinct resonances for the methylene (B1212753) protons of the propyl chain. The predicted ¹³C NMR spectrum would similarly provide information on each unique carbon environment, including the carbonyl carbons of the ester groups and the carbons of the aromatic rings. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational analysis based on DFT can generate a predicted IR spectrum. core.ac.uk For this molecule, the most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically expected in the range of 1720-1740 cm⁻¹. spectroscopyonline.com Other characteristic computed vibrations would include C-O stretching of the ester linkage, aromatic C-H and C=C stretching, and aliphatic C-H stretching of the propyl group. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. aps.org The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic systems. The calculations would likely predict strong absorptions in the UV region, with the precise wavelengths and intensities depending on the electronic conjugation between the terephthalate core and the phenyl propyl ester group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features | Computational Method |

|---|---|---|

| ¹H NMR | Aromatic (terephthalate and phenyl) and aliphatic (propyl) proton signals | DFT (GIAO) |

| ¹³C NMR | Carbonyl, aromatic, and aliphatic carbon signals | DFT (GIAO) |

| IR | Strong C=O stretch, C-O stretch, aromatic and aliphatic C-H stretches | DFT |

| UV-Vis | Strong absorption bands from π-π* transitions | TD-DFT |

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and chemical reactivity of this compound can be significantly influenced by its solvent environment. Computational models are instrumental in elucidating these solvent effects at a molecular level.

Polarizable Continuum Models (PCM) are a common theoretical approach to simulate the bulk effects of a solvent by representing it as a continuous dielectric medium. nih.gov This method can be used to calculate how the polarity of the solvent affects the conformational stability of the phenyl propyl ester group and the electronic distribution within the molecule. For instance, in more polar solvents, conformations with a larger dipole moment may become more stabilized.

Molecular dynamics (MD) simulations offer a more detailed, explicit-solvent approach. nih.gov By simulating the motion of a single molecule of this compound surrounded by a large number of solvent molecules, MD can provide insights into specific solute-solvent interactions, such as hydrogen bonding with protic solvents or favorable packing with non-polar solvents. nih.govfigshare.com These simulations can also be used to predict dynamic properties, such as the diffusion coefficient of the molecule in different media.

The reactivity of the ester is also subject to solvent effects. For example, the rate of hydrolysis of the ester bond is expected to be highly dependent on the solvent's ability to stabilize the transition state of the reaction. colab.ws Computational studies can model the reaction pathway in different solvents to predict these kinetic effects. The choice of solvent can also influence photochemical reactions by altering the energies of the excited states. nih.gov

Table 3: Computational Approaches to Study Solvent Effects

| Computational Method | Information Provided |

|---|---|

| Polarizable Continuum Model (PCM) | Effects of solvent polarity on conformational stability and electronic properties. |

| Molecular Dynamics (MD) Simulations | Detailed solute-solvent interactions, dynamic properties (e.g., diffusion), and conformational landscape in solution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of chemical reactions (e.g., hydrolysis) in a solvent environment to predict reaction rates. |

Reactivity Profiles and Chemical Transformations

Hydrolysis and Saponification Kinetics

The hydrolysis of Terephthalic acid, phenyl propyl ester involves the cleavage of its ester bonds by water to yield terephthalic acid, phenol (B47542), and propanol (B110389). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible and typically slower than base-promoted hydrolysis. youtube.comyoutube.com The kinetics of acid-catalyzed hydrolysis for esters often follow first-order behavior. acs.orgyoutube.com

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemrxiv.org The process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. masterorganicchemistry.com Saponification follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

| Parameter | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Increasing Temperature | Increases | Provides molecules with sufficient activation energy to react. ias.ac.in |

| Increasing [OH⁻] (Saponification) | Increases | Increases the frequency of nucleophilic attack on the carbonyl carbon. chemrxiv.org |

| Increasing [H⁺] (Acid Catalysis) | Increases | Enhances the electrophilicity of the carbonyl carbon through protonation. wikipedia.org |

| Steric Hindrance near Carbonyl | Decreases | Hinders the approach of the nucleophile (e.g., H₂O or OH⁻) to the reaction center. ias.ac.in |

Transesterification Reactions with Other Alcohols

Transesterification, or alcoholysis, is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. wikipedia.org For this compound, this reaction can replace either the propoxy group or the phenoxy group. The reaction is an equilibrium process that can be catalyzed by either acids or bases. wikipedia.orgrsc.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic attack of an alcohol (or alkoxide) on one of the ester's carbonyl carbons, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating the original alcohol (or alkoxide). To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used, or the displaced alcohol is removed from the reaction mixture as it forms. wikipedia.orgmasterorganicchemistry.com

The general scheme for the transesterification of the propyl ester portion is:

R-CO-OPropyl + R'OH ⇌ R-CO-OR' + PropylOH

A similar reaction can occur at the phenyl ester linkage. The relative rates of reaction at the two ester sites would depend on the specific reaction conditions and the nature of the attacking alcohol.

Reactions Involving the Phenyl Propyl Moiety

The "phenyl propyl ester" designation is ambiguous. Assuming the structure is Dipropyl Terephthalate (B1205515) where one propyl group is substituted with a phenyl group (e.g., 3-phenyl-1-propyl terephthalate), the reactivity would focus on the phenyl ring and the propyl chain. However, a more chemically distinct interpretation is a mixed ester: one propyl ester and one phenyl ester of terephthalic acid. The following sections assume this latter structure, focusing on the reactivity of the separate phenyl ester and propyl ester moieties.

The phenyl group of the phenyl ester moiety can undergo electrophilic aromatic substitution reactions. The ester group, attached to the benzene (B151609) ring via an oxygen atom (-O-C=O-R), acts as an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.org This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the ring through resonance, increasing the electron density at the ortho and para positions. This stabilization makes these positions more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) primarily at the ortho and para positions.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl or acyl groups onto the aromatic ring, also directed to the ortho and para positions.

| Reaction | Typical Reagents | Directing Effect of Phenyl Ester Group |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para |

The propyl group (-CH₂CH₂CH₃) attached to the ester oxygen is a saturated alkyl chain. Its reactivity is generally limited to free-radical reactions, which are less selective than ionic reactions. libretexts.org The most common reaction is free-radical halogenation, which can occur under UV light or at high temperatures. This reaction would lead to a mixture of halogenated products, with substitution occurring at any of the three carbon atoms of the propyl chain.

Reactions Involving the Terephthalate Core

The terephthalate core consists of a benzene ring substituted with two ester functional groups. The primary reactions involve the electrophilic carbonyl carbons.

The carbonyl carbons of both the propyl ester and the phenyl ester groups are electrophilic and are the primary sites for nucleophilic attack. This is the fundamental step in the hydrolysis and transesterification reactions discussed previously. masterorganicchemistry.comlibretexts.org

Other strong nucleophiles can also react at these sites. For example:

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines can cleave the ester to form amides. This reaction proceeds through a similar nucleophilic acyl substitution mechanism. youtube.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will attack the carbonyl carbons, reducing both ester groups to primary alcohols. This would yield 1,4-benzenedimethanol, propanol, and phenol.

Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), will attack the carbonyl carbons. This typically results in a double addition, converting the ester groups into tertiary alcohols (after an acidic workup).

These reactions demonstrate the central role of nucleophilic acyl substitution in the chemical transformations of this compound. youtube.commasterorganicchemistry.comlibretexts.org

Electron Transfer Reactions

Currently, there is no specific information available in scientific literature regarding the electron transfer reactions of this compound. In a broader context, the aromatic core of the terephthalate moiety can theoretically participate in electron transfer processes. The ester groups, being electron-withdrawing, would influence the electron density of the benzene ring, affecting its behavior as an electron donor or acceptor. However, without experimental data, any discussion remains speculative.

Polymerization Studies Incorporating this compound

Polymerization is a cornerstone of terephthalic acid chemistry, primarily in the production of polyesters like polyethylene (B3416737) terephthalate (PET). nih.govresearchgate.net While the phenyl propyl ester of terephthalic acid is not a commonly cited monomer, its theoretical application in polymerization can be considered based on the principles of condensation polymerization.

Condensation polymerization typically involves the reaction of a dicarboxylic acid or its derivative with a diol. chemicalbook.com In a hypothetical scenario, this compound could potentially undergo transesterification with a diol to form a polyester (B1180765). This process would involve the displacement of the phenyl propyl group by the diol, leading to the formation of a polymer chain and phenylpropanol as a byproduct. The viability and kinetics of such a reaction would depend on the specific reaction conditions and catalysts employed.

The introduction of a co-monomer is a common strategy to tailor the properties of polymers. nih.gov If incorporated into a polyester chain, this compound could introduce bulky phenyl propyl side groups. These side groups would likely disrupt the packing of polymer chains, potentially leading to a more amorphous structure with altered thermal and mechanical properties.

The phenyl propyl group is a significant structural feature that would be expected to impart notable changes to a polymer backbone. Its bulkiness would likely increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and reduced crystallinity. This could result in a more flexible and less rigid material compared to polyesters derived from smaller, more linear diols. The aromatic nature of the phenyl group might also enhance thermal stability and influence the solubility of the resulting polymer.

| Potential Influence of Phenyl Propyl Group on Polymer Properties | Expected Effect |

| Crystallinity | Decrease |

| Glass Transition Temperature (Tg) | Decrease |

| Flexibility | Increase |

| Rigidity | Decrease |

| Thermal Stability | Potential Increase |

Derivatization from this compound

Derivatization reactions provide pathways to new molecules with potentially unique properties. For esters of terephthalic acid, one common derivatization is the formation of amides.

The synthesis of amide derivatives from terephthalate esters can be achieved through aminolysis, where the ester reacts with an amine. researchgate.net In the case of this compound, reaction with a primary or secondary amine would be expected to yield the corresponding terephthalamide (B1206420) and phenylpropanol. The reaction conditions, such as temperature and the choice of catalyst, would be crucial in determining the efficiency of this transformation. This reaction is a standard method for converting esters to amides, though no specific examples utilizing the phenyl propyl ester of terephthalic acid have been documented in the available literature.

Preparation of Heterocyclic Compounds

While direct literature on the utilization of this compound for the synthesis of heterocyclic compounds is not extensively detailed, the established reactivity of terephthalate esters provides a clear pathway for such transformations. The general and well-documented strategy involves the conversion of the terephthalate ester to a key intermediate, terephthalic dihydrazide, which then serves as a versatile precursor for a variety of heterocyclic systems. researchgate.netcu.edu.eg This reactivity is based on the susceptibility of the ester's carbonyl carbon to nucleophilic attack by hydrazine (B178648).

The initial step in this synthetic sequence is the reaction of the terephthalate ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). cu.edu.eg This reaction, typically carried out in a suitable solvent such as ethanol, results in the substitution of the phenyl propyl groups with hydrazinyl groups, yielding terephthalic dihydrazide. researchgate.net This dihydrazide is a stable, crystalline solid that serves as the foundational building block for subsequent cyclization reactions.

Once terephthalic dihydrazide is obtained, it can be transformed into a range of bis-heterocyclic compounds, where two heterocyclic rings are linked by a central benzene ring. This is achieved by reacting the dihydrazide with various reagents that facilitate the formation of five-membered rings containing nitrogen and, in some cases, oxygen or sulfur.

One common transformation is the synthesis of 1,3,4-oxadiazoles. This can be accomplished by treating terephthalic dihydrazide with an aromatic acid in the presence of a dehydrating agent like phosphoryl chloride or polyphosphoric acid. researcher.life The reaction proceeds through a cyclodehydration mechanism to form the stable 1,3,4-oxadiazole (B1194373) rings.

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared. A typical method involves the reaction of terephthalic dihydrazide with an isothiocyanate to form a bis-thiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclization, for example, with concentrated sulfuric acid, to yield the corresponding bis-1,3,4-thiadiazole.

The synthesis of 1,2,4-triazoles from terephthalic dihydrazide is also a well-established process. One route involves the reaction of the bis-thiosemicarbazide intermediate (formed as described above) with a base, such as sodium hydroxide, which induces cyclization to form bis-1,2,4-triazole-3-thiols.

The following table summarizes these representative transformations of terephthalic dihydrazide into various heterocyclic compounds. It is important to note that while the starting material in these examples is the dihydrazide, it is directly derivable from terephthalate esters like the phenyl propyl ester.

| Heterocyclic Product | Key Reagents | General Reaction Conditions | Intermediate |

|---|---|---|---|

| Bis(1,3,4-oxadiazole) | Aromatic acids, Phosphoryl chloride (POCl₃) | Microwave irradiation or conventional heating | N/A |

| Bis(1,3,4-thiadiazole) | Isothiocyanates, Sulfuric acid (H₂SO₄) | Formation of thiosemicarbazide (B42300) followed by acid-catalyzed cyclization | Bis-thiosemicarbazide |

| Bis(1,2,4-triazole-3-thiol) | Isothiocyanates, Sodium hydroxide (NaOH) | Formation of thiosemicarbazide followed by base-catalyzed cyclization | Bis-thiosemicarbazide |

Advanced Analytical Methodologies in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Terephthalic acid, phenyl propyl ester, both liquid and gas chromatography techniques are employed, each offering distinct advantages depending on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like terephthalate (B1205515) esters. The methodology allows for both the identification (qualitative) and measurement (quantitative) of the target analyte.

For the analysis of terephthalate esters, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, often acidified with agents like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape and resolution.

Qualitative analysis is achieved by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard of this compound. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. Detection is frequently performed using a UV detector, as the aromatic rings in the terephthalate structure absorb UV light, with detection wavelengths typically set around 250 nm. Diode Array Detection (DAD) offers the added advantage of acquiring a full UV spectrum for the peak, aiding in peak purity assessment and identification. Method validation for similar compounds has demonstrated limits of detection (LOD) in the parts-per-million (ppm) range.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters X-Select HSS T3) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient with 0.1% Formic Acid or TFA | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detection | UV/DAD at ~250 nm | |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some terephthalate esters can be analyzed directly, derivatization is sometimes necessary to increase their volatility and thermal stability, preventing degradation in the hot GC injector and column. Common derivatization techniques include esterification to form more volatile methyl esters or silylation.

The choice of detector is critical in GC analysis and is based on the desired sensitivity and selectivity.

Flame Ionization Detector (FID): This is a robust and widely used detector that responds to virtually all organic compounds. It is known for its reliability and wide linear range, making it suitable for quantifying higher concentrations of this compound.

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer becomes a highly sensitive and specific detector. It provides structural information by fragmenting the analyte molecules

Sample Preparation and Extraction Methods for Complex Matrices

Microextraction Techniques (e.g., DLLME)

The determination of terephthalic acid esters, such as this compound, in complex environmental and biological matrices often requires sophisticated sample preparation techniques to isolate and preconcentrate the analyte of interest. researchgate.net Dispersive liquid-liquid microextraction (DLLME) has emerged as a prominent method for the extraction of various esters from aqueous samples due to its simplicity, rapidity, low cost, and high enrichment factors. thermofisher.comunito.it

The DLLME procedure typically involves the rapid injection of a mixture containing a small volume of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte from the sample to the extraction solvent. thermofisher.com Subsequent centrifugation separates the phases, and the sedimented phase containing the concentrated analyte is collected for analysis by chromatographic methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Several variations of the DLLME method have been developed to enhance its efficiency and applicability. For instance, salt-assisted DLLME can be employed to increase the enrichment factor by inducing a salting-out effect, which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the organic phase. rsc.orgresearchgate.net Ultrasound-vortex-assisted dispersive liquid-liquid microextraction (UVA-DLLME) is another modification that utilizes ultrasonic waves and vortexing to improve the dispersion of the extraction solvent, leading to higher recovery rates. mdpi.commdpi.com Furthermore, the use of deep eutectic solvents (DES) as green extraction solvents in DLLME has been explored for the analysis of related compounds, offering a more environmentally friendly alternative to traditional organic solvents. nih.govnih.gov

The selection of the extraction and disperser solvents is a critical parameter in developing a DLLME method. The extraction solvent should have a higher density than water, be immiscible with water, and have a high affinity for the target analyte. The disperser solvent must be miscible with both the extraction solvent and the aqueous sample. nih.gov Common extraction solvents for similar ester compounds include carbon tetrachloride and tetrachloroethylene, while acetonitrile and methanol are frequently used as disperser solvents. nih.govrsc.org

The table below summarizes the application of DLLME for the extraction of various phthalate (B1215562) esters, which are structurally related to this compound, from water samples. The data illustrates the typical performance of the technique in terms of recovery, limit of detection (LOD), and relative standard deviation (RSD).

| Analyte | Extraction Solvent | Disperser Solvent | Recovery (%) | LOD (µg/L) | RSD (%) | Reference |

| Dimethyl phthalate (DMP) | Carbon Tetrachloride | Acetonitrile | 97.5 - 105.5 | 0.01 - 0.03 | 3.13 - 5.32 | rsc.org |

| Diethyl phthalate (DEP) | Carbon Tetrachloride | Acetonitrile | 97.5 - 105.5 | 0.01 - 0.03 | 3.13 - 5.32 | rsc.org |

| Di-n-butyl phthalate (DnBP) | Carbon Tetrachloride | Acetonitrile | 97.5 - 105.5 | 0.01 - 0.03 | 3.13 - 5.32 | rsc.org |

| Di-n-octyl phthalate (DNOP) | Tetrachloroethylene | Acetone | 98.2 - 103.5 | 0.05 - 0.1 | 4.1 - 6.2 | N/A |

| Di(2-ethylhexyl) phthalate (DEHP) | Tetrachloroethylene | Acetone | 98.2 - 103.5 | 0.05 - 0.1 | 4.1 - 6.2 | N/A |

Development of Detection and Quantification Methods

Sensitivity and Selectivity Enhancement

Enhancing the sensitivity and selectivity of analytical methods is crucial for the accurate detection and quantification of trace levels of this compound in intricate matrices. The coupling of microextraction techniques with highly sensitive analytical instruments is a primary strategy to achieve low limits of detection. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed for the analysis of phthalate and terephthalate esters due to their inherent selectivity and sensitivity. researchgate.net

In GC-MS, the use of selected ion monitoring (SIM) mode can significantly improve selectivity and sensitivity by monitoring specific ions characteristic of the target analyte. For LC-MS, tandem mass spectrometry (MS/MS) offers excellent selectivity through the monitoring of specific precursor-to-product ion transitions, which minimizes matrix interference. nih.gov The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be optimized to enhance the signal of the target compound.

The development of novel materials for sample preparation can also contribute to enhanced sensitivity and selectivity. For instance, the use of calix nih.govarene-coated fibers in solid-phase microextraction (SPME) has demonstrated high selectivity for certain phthalate acid esters. nih.govresearchgate.net The unique structure of calixarenes allows for selective interactions with target analytes, leading to more efficient extraction and reduced co-extraction of interfering compounds. nih.gov

Fluorimetric methods, although less common for this specific class of compounds, can offer high sensitivity. nih.gov For terephthalic acid, a related compound, a method involving its conversion to the highly fluorescent hydroxyterephthalic acid has been reported, demonstrating the potential of derivatization to enhance detection. nih.govresearchgate.net

The following table presents a comparison of limits of detection achieved for related phthalate esters using different analytical techniques, highlighting the impact of the chosen methodology on sensitivity.

| Analytical Technique | Analyte | Limit of Detection (LOD) | Reference |

| HPLC-VWD | Dimethyl phthalate | 1.8 ng/mL | nih.gov |

| HPLC-VWD | Diethyl phthalate | 0.88 ng/mL | nih.gov |

| HPLC-VWD | Di-n-butyl phthalate | 0.64 ng/mL | nih.gov |

| GC-MS | Phthalate Esters | 0.006 - 0.084 µg/L | nih.gov |

| HPLC-MS/MS | Terephthalate Metabolites | 0.12 - 0.4 ng/mL | nih.gov |

Interferences in Analytical Assays

Analytical interferences from the sample matrix can significantly impact the accuracy and precision of quantification for this compound. Complex matrices, such as environmental water, soil, and biological fluids, contain a multitude of organic and inorganic compounds that can co-elute with the analyte or cause signal suppression or enhancement in the detector. researchgate.netresearchgate.net

In chromatographic analyses, matrix effects are a common source of interference. researchgate.net Co-eluting compounds can lead to overlapping peaks, making accurate integration and quantification challenging. In mass spectrometry, matrix components can interfere with the ionization process of the target analyte, leading to ion suppression or enhancement. researchgate.net This is particularly problematic in electrospray ionization (ESI), where competition for charge in the ESI droplet can reduce the analyte's signal intensity.

Procedural blanks are essential for identifying and quantifying background contamination, which can be a significant issue in the analysis of ubiquitous compounds like esters used as plasticizers. nih.gov Contamination can arise from laboratory equipment, solvents, and even the air. For example, mono-(2-ethylhexyl) terephthalate (mEHTP) and terephthalic acid (TPA) have been found at notable levels in procedural blanks, necessitating careful blank correction. nih.gov

To mitigate matrix effects, several strategies can be employed. The use of matrix-matched calibration standards is a common approach to compensate for signal suppression or enhancement. researchgate.net Isotope-labeled internal standards, which have similar chemical properties and chromatographic behavior to the analyte, are also highly effective in correcting for matrix effects and variations in sample preparation and instrument response. nih.gov

Thorough sample clean-up procedures are also critical for minimizing interferences. Techniques like solid-phase extraction (SPE) can be used to remove a significant portion of the interfering matrix components before instrumental analysis. mdpi.com The choice of sorbent and elution solvents in SPE is crucial for achieving a clean extract without losing the target analyte.

Environmental Degradation Pathways and Mechanisms

Microbial Biodegradation Studies

The microbial breakdown of terephthalate (B1205515) esters, including by extension the phenyl propyl ester, is a critical process in its environmental degradation. This process is initiated by the enzymatic hydrolysis of the ester bonds, followed by the aerobic degradation of the resulting terephthalic acid.

A diverse range of microorganisms capable of utilizing terephthalic acid (TPA) and its esters as a source of carbon and energy have been isolated from various environments, including industrial wastewater, soil, and marine settings. researchgate.netscielo.brresearchgate.net These microorganisms are primarily bacteria, though some fungi have also been identified. researchgate.net